molecular formula C5H4FIN2 B8146072 5-Fluoro-6-iodopyridin-3-amine

5-Fluoro-6-iodopyridin-3-amine

Cat. No.: B8146072
M. Wt: 238.00 g/mol
InChI Key: IAGQLHAGQUJIAJ-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodopyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of amino, fluoro, and iodo substituents on the pyridine ring, which confer unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-iodopyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the following steps:

    Nitration: Nitration of 2-iodopyridine to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: Introduction of the fluorine atom via electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-iodopyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the fluoro group remains relatively inert under mild conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the amino group.

Major Products

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Coupling Products: Biaryl or alkyne derivatives formed through coupling reactions.

    Oxidation Products: Nitro derivatives formed by oxidizing the amino group.

Scientific Research Applications

5-Fluoro-6-iodopyridin-3-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological diseases.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

    Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-iodopyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoro-3-iodopyridine
  • 3-Fluoro-2-iodopyridine
  • 5-Fluoro-2-iodopyridine

Uniqueness

5-Fluoro-6-iodopyridin-3-amine is unique due to the presence of both amino and fluoro substituents on the pyridine ring, which enhances its reactivity and potential applications. The combination of these substituents allows for diverse chemical modifications and the development of compounds with improved biological activity and physicochemical properties.

Properties

IUPAC Name

5-fluoro-6-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGQLHAGQUJIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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